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Abstract
Invasin, a key virulence factor expressed by pathogenic Yersinia species, plays a pivotal role

in the initial stages of infection by mediating bacterial adhesion to and invasion of host cells.

This outer membrane protein facilitates the crossing of the intestinal epithelial barrier, a critical

step in establishing systemic infection. This technical guide provides an in-depth analysis of the

molecular mechanisms underlying invasin's function, the signaling cascades it triggers, and

the experimental methodologies used to study these processes. Quantitative data on invasin-

mediated cellular entry and receptor binding are summarized, and detailed protocols for key

experiments are provided. Furthermore, signaling pathways and experimental workflows are

visualized using diagrams to offer a clear and comprehensive understanding of invasin's role

in bacterial pathogenesis.

Introduction
Bacterial invasion of host tissues is a crucial step in the pathogenesis of many infectious

diseases. Enteropathogenic bacteria, such as Yersinia enterocolitica and Yersinia

pseudotuberculosis, have evolved sophisticated mechanisms to breach the host's epithelial

barriers. A primary mediator of this process is the outer membrane protein, invasin.[1][2]

Invasin is a 986-amino-acid protein that facilitates the entry of bacteria into host cells,

particularly M cells of the Peyer's patches in the intestine.[3][4] This process allows the bacteria

to circumvent the mucosal barrier and disseminate to deeper tissues.[5][6] Understanding the
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intricate molecular interactions and signaling events orchestrated by invasin is paramount for

the development of novel therapeutic strategies against Yersinia infections and potentially other

invasive pathogens.

Molecular Mechanism of Invasin-Mediated Invasion
The pathogenic action of invasin is initiated by its high-affinity binding to a subset of β1

integrins on the surface of host cells.[7][8][9][10][11] This interaction is significantly stronger

than the binding of the natural ligands for these integrins, such as fibronectin, giving the

bacterium a competitive advantage for cellular attachment.[12]

The "Zipper" Mechanism
Invasin-mediated internalization occurs via a "zipper" or phagocytic-like mechanism.[5] This

process involves the sequential and circumferential binding of invasin molecules on the

bacterial surface to integrin receptors on the host cell membrane. This tight interaction triggers

a cascade of intracellular signals that lead to the reorganization of the host cell's actin

cytoskeleton.[13] The cytoskeleton rearrangement drives the extension of the host cell

membrane to engulf the bacterium, ultimately leading to its internalization within a membrane-

bound vacuole.

Structural Basis of Invasin-Integrin Interaction
The C-terminal 192 amino acids of invasin are sufficient to mediate both binding to β1

integrins and the subsequent internalization of the bacterium.[14][15][16] This region of invasin
folds into a series of immunoglobulin-like domains that present a binding surface for the

integrin receptor.[17] Notably, unlike many other integrin-binding proteins, the integrin-binding

domain of invasin does not contain the canonical Arg-Gly-Asp (RGD) motif.[14][15]

Quantitative Analysis of Invasin Function
The efficiency of invasin-mediated bacterial entry is influenced by several factors, including the

expression level of invasin on the bacterial surface and the density of β1 integrin receptors on

the host cell.
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Parameter
Organism/Cell
Line

Method Key Finding Reference

Bacterial

Internalization

Yersinia

pseudotuberculo

sis in HEp-2 cells

Gentamicin

Protection Assay

A strong positive

correlation exists

between the

level of invasin

expression and

the efficiency of

bacterial entry

into host cells.

[4]

Receptor Binding

Affinity

Yersinia

pseudotuberculo

sis invasin and

α5β1 integrin

In vitro binding

assays

Invasin binds to

α5β1 integrin

with an affinity

approximately

100-fold higher

than that of

fibronectin, the

natural ligand.

[12]

Effect of

Receptor Density

Staphylococcus

aureus coated

with integrin

ligands

Cell

Adhesion/Interna

lization Assay

Overexpression

of α5β1 integrin

on the host cell

surface leads to

a significant

increase in the

internalization of

ligand-coated

bacteria.

M-cell Targeting Yersinia

pseudotuberculo

sis in murine

Peyer's patches

Quantitative

analysis of

bacterial

association

Wild-type

Yersinia

associate with

and invade M

cells at a

significantly

higher rate than

[3][18]
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invasin-deficient

mutants.

Invasin-Triggered Signaling Pathways
The binding of invasin to β1 integrins initiates a complex intracellular signaling cascade that

orchestrates the cytoskeletal rearrangements necessary for bacterial uptake. This signaling

network involves the activation of several key protein kinases.

Focal Adhesion Kinase (FAK) and Src Family Kinases
Upon integrin clustering by invasin, Focal Adhesion Kinase (FAK), a non-receptor tyrosine

kinase, is recruited to the sites of bacterial attachment and becomes autophosphorylated on

Tyrosine 397 (Y397).[6][19] This phosphorylation event creates a high-affinity binding site for

the SH2 domain of Src family kinases.[6] The recruitment of Src leads to its activation and

subsequent phosphorylation of FAK at other tyrosine residues, including Y576 and Y577, which

fully activates FAK's catalytic activity.[6][19]

Invasin β1 Integrin
Binding & Clustering

FAK (inactive)
Recruitment

FAK-pY397
Autophosphorylation

Src (inactive)
Recruitment

FAK (active)
(pY576/577)
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Signaling
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FAK and Src Kinase Activation Pathway

Downstream Signaling Cascades
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Activated FAK and Src, in turn, trigger downstream signaling pathways that converge on the

regulation of the actin cytoskeleton. While the precise details are still under investigation, these

pathways are known to involve small GTPases of the Rho family (e.g., Rac1 and Cdc42) and

their effectors, which are master regulators of actin polymerization and cytoskeletal dynamics.

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role

of invasin in bacterial pathogenesis.

Bacterial Adhesion and Invasion Assay (Gentamicin
Protection Assay)
This assay is a standard method to quantify the number of bacteria that have successfully

invaded host cells.

Materials:

Bacterial culture (Yersinia strain of interest)

Mammalian cell line (e.g., HeLa, HEp-2)

Cell culture medium (e.g., DMEM) with and without serum and antibiotics

Gentamicin solution (100 µg/mL)

Phosphate-buffered saline (PBS)

Triton X-100 (1% in PBS)

Agar plates (e.g., LB agar)

24-well tissue culture plates

Procedure:

Cell Seeding: Seed mammalian cells into 24-well plates at a density that will result in a

confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂
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incubator.

Bacterial Preparation: Grow an overnight culture of the Yersinia strain. On the day of the

experiment, dilute the culture in fresh medium and grow to the mid-logarithmic phase.

Infection: Wash the cell monolayers twice with sterile PBS. Infect the cells with the bacterial

suspension at a multiplicity of infection (MOI) of 10-100 bacteria per cell. Centrifuge the

plates at 500 x g for 5 minutes to synchronize the infection. Incubate for 1-2 hours at 37°C in

a 5% CO₂ incubator.

Gentamicin Treatment: After the incubation period, aspirate the medium and wash the cells

three times with PBS to remove non-adherent bacteria. Add fresh medium containing 100

µg/mL gentamicin to each well and incubate for 1 hour at 37°C. This will kill any remaining

extracellular bacteria.[20][21]

Cell Lysis: Aspirate the gentamicin-containing medium and wash the cells three times with

PBS. Lyse the cells by adding 1% Triton X-100 in PBS to each well and incubating for 10-15

minutes at room temperature.

Quantification: Serially dilute the cell lysates in PBS and plate the dilutions onto agar plates.

Incubate the plates overnight at the appropriate temperature for the bacterial strain. Count

the resulting colonies (colony-forming units, CFUs) to determine the number of viable

intracellular bacteria.
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Co-Immunoprecipitation of Invasin and Integrin
This technique is used to demonstrate the physical interaction between invasin and its integrin

receptor.

Materials:

Infected or transfected mammalian cells

Co-immunoprecipitation (Co-IP) lysis buffer (e.g., RIPA buffer with protease and

phosphatase inhibitors)

Antibody specific for either invasin or the β1 integrin subunit

Protein A/G magnetic beads or agarose resin

Wash buffer (e.g., Co-IP lysis buffer)

Elution buffer (e.g., SDS-PAGE sample buffer)

SDS-PAGE and Western blotting reagents

Procedure:

Cell Lysis: Lyse the infected or transfected cells with ice-cold Co-IP lysis buffer. Incubate on

ice for 30 minutes with occasional vortexing.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular

debris. Transfer the supernatant to a new tube.

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G

beads for 1 hour at 4°C. Pellet the beads and discard them.[22]

Immunoprecipitation: Add the primary antibody (anti-invasin or anti-β1 integrin) to the pre-

cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for

another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
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Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the

supernatant and wash the beads 3-5 times with ice-cold wash buffer.

Elution: Resuspend the beads in elution buffer (e.g., 2x SDS-PAGE sample buffer) and boil

for 5-10 minutes to release the immunoprecipitated proteins.

Analysis: Pellet the beads and collect the supernatant. Analyze the eluted proteins by SDS-

PAGE and Western blotting using antibodies against both invasin and the β1 integrin

subunit to confirm their co-precipitation.

Western Blotting for FAK and Src Phosphorylation
This method is used to detect the activation of FAK and Src kinases upon invasin-mediated

cell stimulation.

Materials:

Cell lysates from infected and uninfected cells

SDS-PAGE and Western blotting equipment

PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-phospho-Src (Y416), anti-

total Src

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Protein Quantification: Determine the protein concentration of the cell lysates using a

suitable method (e.g., BCA assay).
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SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide

gel electrophoresis.

Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-

phospho-FAK Y397) diluted in blocking buffer overnight at 4°C with gentle agitation.[6][19]

[23]

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane as in step 6. Detect the protein bands using a

chemiluminescent substrate and an imaging system.

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of

the phospho-specific antibody and reprobed with an antibody against the total protein (e.g.,

anti-total FAK).

Conclusion and Future Directions
Invasin is a well-characterized and potent virulence factor that exemplifies the intricate

strategies employed by bacterial pathogens to manipulate host cell functions for their own

benefit. The high-affinity interaction with β1 integrins and the subsequent hijacking of the host's

signaling and cytoskeletal machinery are key to the successful invasion of Yersinia. The

detailed understanding of these processes, facilitated by the experimental approaches outlined

in this guide, is crucial for the development of novel anti-infective therapies. Future research

should focus on further elucidating the downstream signaling events triggered by invasin,

identifying potential host factors that modulate the invasion process, and exploring the potential

of targeting the invasin-integrin interaction for therapeutic intervention. The development of

small molecule inhibitors or therapeutic antibodies that block this interaction could represent a
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promising strategy to prevent the initial stages of Yersinia infection and limit bacterial

dissemination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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